molecular formula C11H13NO5 B8753677 4,5-Diethoxy-2-nitrobenzaldehyde

4,5-Diethoxy-2-nitrobenzaldehyde

Cat. No. B8753677
M. Wt: 239.22 g/mol
InChI Key: XBGBTVDXFCUYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476264B2

Procedure details

2.13 ml of fuming nitric acid were added within 30 minutes to a solution, cooled to −30° C. of 10 g of 3,4-diethoxybenzaldehyde in 185 ml of 1,2-dichloroethane. Subsequently, the reaction mixture was left to warm to 0° C. and was poured on to ice. The product was isolated by extraction. There were obtained 12.06 g of 4,5-diethoxy-2-nitro-benzaldehyde.
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
185 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH2:17][CH3:18])[CH:11]=[O:12])[CH3:6]>ClCCCl>[CH2:17]([O:16][C:15]1[C:8]([O:7][CH2:5][CH3:6])=[CH:9][C:10]([CH:11]=[O:12])=[C:13]([N+:1]([O-:4])=[O:2])[CH:14]=1)[CH3:18]

Inputs

Step One
Name
Quantity
2.13 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC=1C=C(C=O)C=CC1OCC
Name
Quantity
185 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Subsequently, the reaction mixture was left
ADDITION
Type
ADDITION
Details
was poured on to ice
CUSTOM
Type
CUSTOM
Details
The product was isolated by extraction

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(=C(C=O)C=C1OCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.